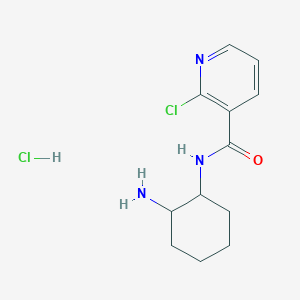

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride” is a chemical compound with the CAS Number: 1803598-79-9 . It has a molecular weight of 272.82 . The compound is stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Physical And Chemical Properties Analysis

“N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride” is a powder with a molecular weight of 272.82 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Oxidation Kinetics

Research by Sridharan and Mathiyalagan (2004) explored the kinetics of oxidation of cyclohexanol by N-Chloronicotinamide (NCN) in aqueous acetic acid, providing insights into its potential role in various oxidation processes in the chemical industry (Sridharan & Mathiyalagan, 2004).

Herbicidal Activity

Yu et al. (2021) synthesized and studied N-(arylmethoxy)-2-chloronicotinamides, finding significant herbicidal activity against certain plant species. This research suggests potential agricultural applications for compounds related to N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (Yu et al., 2021).

Biocatalysis in Pharmaceutical Production

Zheng et al. (2018) discussed the use of an AS family amidase for biocatalytic hydrolysis of chlorinated nicotinamides, highlighting its potential in the enzymatic production of pharmaceutical intermediates (Zheng et al., 2018). Similarly, Tang et al. (2018) focused on the enzymatic synthesis of 2-chloronicotinic acid, an important intermediate in pharmaceuticals and pesticides (Tang et al., 2018).

Environmental and Industrial Chemistry

Singh et al. (2007) studied the synthesis and characterization of hydrogels for drug delivery, suggesting a role for compounds like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in the development of novel drug delivery systems (Singh et al., 2007). Dong et al. (2015) explored the use of N-doped mesoporous carbon microspheres in hydrodechlorination, indicating potential applications in environmental remediation (Dong et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Orientations Futures

The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to “N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride”, is the main reason for developing new compounds containing this scaffold . Future research could focus on exploring the potential applications of these compounds in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Propriétés

IUPAC Name |

N-(2-aminocyclohexyl)-2-chloropyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14;/h3-4,7,9-10H,1-2,5-6,14H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYLUVYGJHTYNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)C2=C(N=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)